Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The tert-butyl group attached to the phenyl ring provides steric hindrance, which can influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Phenyl Group: The phenyl group with a tert-butyl substituent can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the triazole derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring can yield nitro derivatives, while reduction of the triazole ring can produce amine derivatives .
Scientific Research Applications
Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylphenylacetate: Similar in structure but lacks the triazole ring, making it less versatile in terms of chemical reactivity.
Methyl 2-(4-(tert-butyl)phenyl)acetate: Another similar compound without the triazole ring, used primarily in the fragrance industry.
Uniqueness
Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and pharmaceuticals .
Biological Activity
Methyl 2-(3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H20N4O2
- Molecular Weight : 300.36 g/mol
The presence of the triazole ring and the tert-butyl group contributes to its unique biological properties.
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study reported that compounds with similar triazole structures demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
2. Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound's structure suggests potential activity against fungal pathogens, particularly those resistant to traditional treatments. In vitro studies have shown that similar triazole compounds can inhibit the growth of Candida albicans with IC50 values in the low micromolar range .
3. Anti-cancer Properties
The anti-cancer potential of this compound has been investigated in several studies. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases associated with cell proliferation and survival pathways. For instance, a related study demonstrated that triazole derivatives could inhibit HSET (KIFC1), leading to multipolar spindle formation and cell death in centrosome-amplified cancer cells .
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:
- Inhibition of Kinases : Triazole derivatives often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
- Disruption of Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt fungal cell membranes.
- Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated a notable reduction in bacterial viability upon treatment with the compound, highlighting its potential as a therapeutic agent against resistant strains .
Case Study 2: Anti-cancer Activity
In another research effort, the effects of this compound on human cancer cell lines were assessed. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values below those of standard chemotherapeutics used for comparison .
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 2-[3-(4-tert-butylphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)12-7-5-11(6-8-12)14-16-10-18(17-14)9-13(19)20-4/h5-8,10H,9H2,1-4H3 |
InChI Key |
YHTNVUSMVJHAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)OC |
Origin of Product |
United States |
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